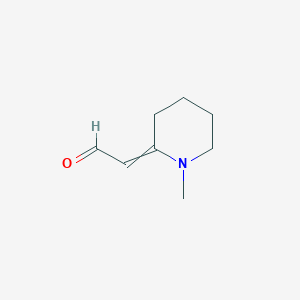
(1-Methylpiperidin-2-ylidene)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpiperidin-2-ylidene)acetaldehyde is an organic compound that features a piperidine ring with a methyl group at the nitrogen atom and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-2-ylidene)acetaldehyde typically involves the reaction of piperidine derivatives with aldehydes under controlled conditions. One common method includes the use of a piperidine derivative, such as 1-methylpiperidine, which undergoes a condensation reaction with acetaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methylpiperidin-2-ylidene)acetaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Applications De Recherche Scientifique
(1-Methylpiperidin-2-ylidene)acetaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Methylpiperidin-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Ketotifen: An organic heterotricyclic compound with a similar piperidine structure, used as an anti-asthmatic drug.
(1-Methylpiperidin-4-ylidene)acetic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Loratadine Related Compound B: Another compound with a piperidine ring, used in the synthesis of antihistamines.
Uniqueness: (1-Methylpiperidin-2-ylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis
Propriétés
Numéro CAS |
114326-01-1 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C8H13NO/c1-9-6-3-2-4-8(9)5-7-10/h5,7H,2-4,6H2,1H3 |
Clé InChI |
LVUWKDZYNUHSKM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


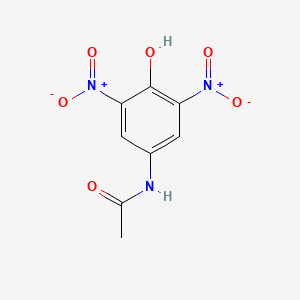
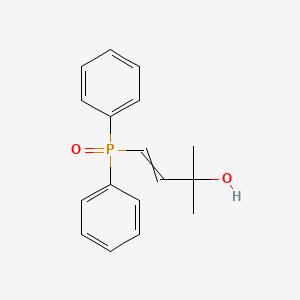
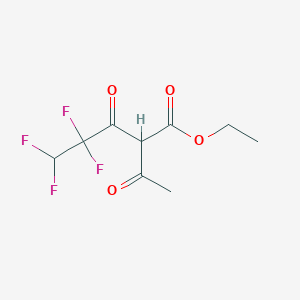
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
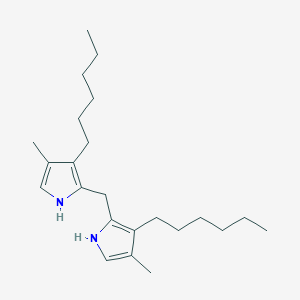
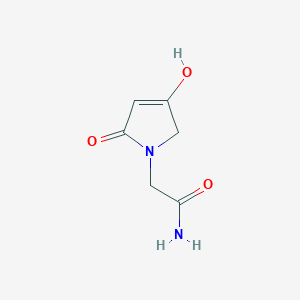
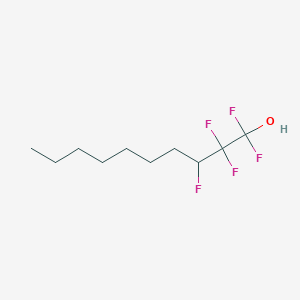

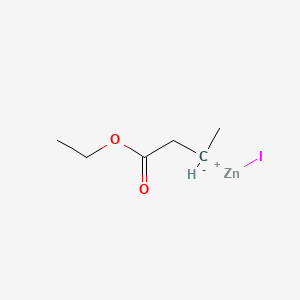


![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)

![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
